1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride
Overview
Description
1-Methyl-1H-1,2,3-triazole-5-sulfonyl chloride is a chemical compound with the molecular formula C3H4ClN3O2S. It belongs to the class of triazole derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science . This compound is particularly notable for its reactivity and utility in organic synthesis.
Preparation Methods
The synthesis of 1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride typically involves the reaction of 1-methyl-1H-1,2,3-triazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material: 1-Methyl-1H-1,2,3-triazole
Reagent: Chlorosulfonic acid (HSO3Cl)
Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition and side reactions. The mixture is stirred and monitored until the reaction is complete.
Product Isolation: The product, this compound, is isolated by standard purification techniques such as recrystallization or distillation.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield .
Chemical Reactions Analysis
1-Methyl-1H-1,2,3-triazole-5-sulfonyl chloride undergoes various chemical reactions, primarily due to the presence of the reactive sulfonyl chloride group. Some common reactions include:
Nucleophilic Substitution: The sulfonyl chloride group can be readily substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Oxidation and Reduction: While the triazole ring is relatively stable, the sulfonyl chloride group can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form complex triazole derivatives with various functional groups.
Scientific Research Applications
1-Methyl-1H-1,2,3-triazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride largely depends on its interaction with biological targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby reducing the production of bicarbonate and protons. This inhibition can lead to therapeutic effects in conditions where carbonic anhydrase activity is dysregulated .
Comparison with Similar Compounds
1-Methyl-1H-1,2,3-triazole-5-sulfonyl chloride can be compared with other triazole derivatives such as:
1H-1,2,3-Triazole-4-sulfonyl chloride: Similar in structure but with the sulfonyl chloride group at a different position, leading to different reactivity and applications.
1-Methyl-1H-1,2,4-triazole-3-sulfonyl chloride: Another isomer with a different arrangement of nitrogen atoms in the triazole ring, affecting its chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for targeted applications in various fields .
Properties
IUPAC Name |
3-methyltriazole-4-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3O2S/c1-7-3(2-5-6-7)10(4,8)9/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQPUZHSYWZTQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1496511-50-2 | |
Record name | 1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.